molecular formula C10H9NO2 B15365527 (4-(Oxazol-4-yl)phenyl)methanol

(4-(Oxazol-4-yl)phenyl)methanol

Cat. No.: B15365527
M. Wt: 175.18 g/mol
InChI Key: WCTRDEYZYGTHFI-UHFFFAOYSA-N
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Description

(4-(Oxazol-4-yl)phenyl)methanol: is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is characterized by the presence of an oxazole ring attached to a phenyl group, which is further substituted with a methanol group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxazol-4-yl)phenyl)methanol typically involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)phenol , followed by cyclization with hydrazine to form the oxazole ring. The final step involves the reduction of the oxazole ring to introduce the methanol group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-(Oxazol-4-yl)phenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4-(oxazol-4-yl)benzaldehyde using oxidizing agents like chromium trioxide .

  • Reduction: Reduction reactions can convert the oxazole ring to a pyrrole derivative.

  • Substitution: The methanol group can be substituted with other functional groups, such as halides or esters, using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, dichloromethane, room temperature.

  • Reduction: Lithium aluminum hydride, ether, reflux.

  • Substitution: Thionyl chloride, pyridine, room temperature.

Major Products Formed:

  • 4-(Oxazol-4-yl)benzaldehyde: (from oxidation)

  • 4-(oxazol-4-yl)phenylamine: (from reduction)

  • 4-(oxazol-4-yl)phenyl ester: (from substitution)

Scientific Research Applications

(4-(Oxazol-4-yl)phenyl)methanol: has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(4-(Oxazol-4-yl)phenyl)methanol: can be compared with other similar compounds, such as 4-(oxazol-5-yl)phenyl)methanol and 4-(benzoxazol-2-yl)phenyl)methanol . These compounds share structural similarities but differ in the position of the oxazole ring and the presence of additional functional groups. The uniqueness of This compound

Comparison with Similar Compounds

  • 4-(Oxazol-5-yl)phenyl)methanol

  • 4-(benzoxazol-2-yl)phenyl)methanol

  • 4-(thiazol-4-yl)phenyl)methanol

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Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[4-(1,3-oxazol-4-yl)phenyl]methanol

InChI

InChI=1S/C10H9NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2

InChI Key

WCTRDEYZYGTHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=COC=N2

Origin of Product

United States

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